Tribenzylsilane
Overview
Description
Tribenzylsilane is an organosilicon compound with the molecular formula C21H22Si. It is characterized by the presence of three benzyl groups attached to a silicon atom. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzylsilane can be synthesized through the reaction of benzylmagnesium chloride with silicon tetrachloride in an ether solvent. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 3 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Si(CH}_2\text{C}_6\text{H}_5)_3 + 3 \text{MgCl}_2 ] The product is then purified through fractional distillation to separate it from mono- and dibenzylated byproducts .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in achieving the desired quality.
Chemical Reactions Analysis
Types of Reactions: Tribenzylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tribenzylsilanol.
Reduction: It acts as a hydride donor in reduction reactions.
Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound can be used as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Tribenzylsilanol
Reduction: Various reduced organic compounds
Substitution: Substituted silanes with different functional groups
Scientific Research Applications
Tribenzylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
Tribenzylsilane exerts its effects primarily through its ability to donate hydride ions. This property makes it a valuable reducing agent in various chemical reactions. The silicon atom in this compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. The exact molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Triphenylsilane: Similar structure but with phenyl groups instead of benzyl groups.
Trimethylsilane: Contains methyl groups instead of benzyl groups.
Triethylsilane: Contains ethyl groups instead of benzyl groups.
Uniqueness: Tribenzylsilane is unique due to the presence of benzyl groups, which impart distinct chemical properties compared to other silanes. Its ability to act as a hydride donor and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
InChI |
InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGXRIXJAVMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938549 | |
Record name | Tribenzylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-92-8 | |
Record name | 1747-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tribenzylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the reactivity of tribenzylsilane with certain Rhodium complexes?
A1: this compound exhibits intriguing reactivity with Rhodium complexes like [RhCl{P(i-Pr)3}2]. Instead of simple coordination, the silane undergoes Si-C bond activation. This process leads to the formation of a unique dinuclear Rh(IV) complex bridged by silylene ligands []. This reactivity highlights the potential of this compound as a precursor for unusual organometallic species.
Q2: How does the structure of this compound compare to tribenzylsilanol?
A2: Interestingly, this compound is isomorphous with tribenzylsilanol []. This means they share the same crystal structure despite the difference in chemical formula (Si-H vs. Si-OH). This structural similarity provides insights into steric effects within triorganosilanes and their influence on molecular packing in the solid state.
Q3: Can you provide some spectroscopic data for this compound?
A3: While the provided abstracts do not contain specific spectroscopic data, one would expect the following characterization techniques to be relevant for this compound:
Q4: Are there any known applications of this compound in organic synthesis?
A4: While the provided abstracts focus on organometallic chemistry, this compound and its derivatives have been explored in organic synthesis. For instance, this compound can participate in allyl displacement reactions, where a benzyl group is replaced with an allyl group []. This type of reaction demonstrates the potential of this compound as a reagent for forming new carbon-carbon bonds.
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